Cas no 330677-55-9 (ethyl 4-(4-bromo-2-fluorobenzamido)benzoate)
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(4-bromo-2-fluorobenzamido)benzoate
- SR-01000421113
- SR-01000421113-1
- AKOS024574706
- ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate
- 330677-55-9
- Oprea1_204320
- F0161-0289
-
- Inchi: 1S/C16H13BrFNO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H,19,20)
- InChI Key: DMYNQOHJRDRYDQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C(NC1C=CC(C(=O)OCC)=CC=1)=O
Computed Properties
- Exact Mass: 365.00628g/mol
- Monoisotopic Mass: 365.00628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 55.4Ų
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0161-0289-2μmol |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-5μmol |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-10μmol |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-20μmol |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-1mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-2mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-3mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-4mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-5mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0161-0289-10mg |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate |
330677-55-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-(4-bromo-2-fluorobenzamido)benzoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on ethyl 4-(4-bromo-2-fluorobenzamido)benzoate
Introduction to Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate (CAS No. 330677-55-9)
Ethyl 4-(4-bromo-2-fluorobenzamido)benzoate, a compound with the chemical formula C17H13BrFNO2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS NO. 330677-55-9, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both bromine and fluorine substituents in its aromatic ring system imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The ethyl 4-(4-bromo-2-fluorobenzamido)benzoate structure consists of a benzoate moiety linked to an amide group, which is further connected to a 4-bromo-2-fluorobenzene ring. This specific arrangement of functional groups has been explored in various research studies for its potential pharmacological activity. The benzamido group is particularly interesting as it is commonly found in biologically active compounds, including protease inhibitors and kinase inhibitors. The bromo and fluoro substituents enhance the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease-related proteins. The 4-(4-bromo-2-fluorobenzamido)benzoate moiety has been investigated for its ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain proteases, which are involved in pathological processes like inflammation and cancer progression. The ethyl 4-(4-bromo-2-fluorobenzamido)benzoate scaffold provides a versatile platform for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule.
One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. The bromine and fluorine atoms can serve as handles for further functionalization, enabling the synthesis of more complex derivatives with enhanced binding affinity and selectivity. Additionally, the benzoate group can be modified to introduce additional pharmacophores, expanding the range of biological activities that can be explored. Recent studies have demonstrated that compounds similar to ethyl 4-(4-bromo-2-fluorobenzamido)benzoate can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression.
The CAS NO. 330677-55-9 identification ensures that researchers have a standardized reference for this compound, facilitating its use in both academic and industrial settings. The chemical purity and stability of ethyl 4-(4-bromo-2-fluorobenzamido)benzoate make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. Furthermore, its well-documented synthetic routes allow for scalable production, which is essential for preclinical and clinical studies.
In conclusion, ethyl 4-(4-bromo-2-fluorobenzamido)benzoate represents a promising molecule in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of bromine and fluorine substituents, along with the benzamido group, provides a rich framework for designing molecules with improved pharmacological properties. As research in medicinal chemistry continues to advance, compounds like ethyl 4-(4-bromo-2-fluorobenzamido)benzoate will undoubtedly play a crucial role in the development of new treatments for various diseases.
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